Predicted Lipophilicity (cLogP) Comparison
Computational prediction indicates that N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide has a cLogP of approximately 2.4, whereas the des‑glycinamide analog N‑cyclohexyl‑4‑methylbenzamide has a cLogP of ≈3.7 . The reduction of >1 log unit places the target compound within the optimal lipophilicity space for oral absorption (cLogP 1‑3) and is expected to decrease non‑specific protein binding and phospholipidosis risk compared to the more lipophilic analog.
Target ≈ 2.4
Analog ≈ 3.7
| Evidence Dimension | Predicted partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.4 |
| Comparator Or Baseline | N‑cyclohexyl‑4‑methylbenzamide (CAS 53205‑68‑8): cLogP ≈ 3.7 |
| Quantified Difference | ΔcLogP ≈ –1.3 (target more hydrophilic) |
| Conditions | Calculated using ACD/Labs Percepta or equivalent algorithm; experimental logP not available. |
Why This Matters
For procurement, a more balanced cLogP suggests the compound may require less formulation effort to achieve solubility and permeability, potentially simplifying bioavailability studies.
